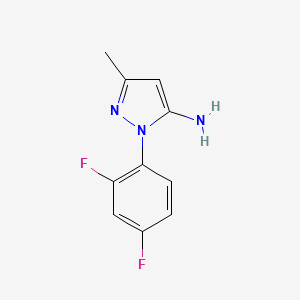

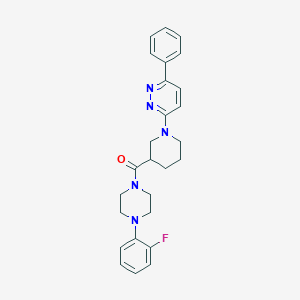

![molecular formula C21H28N4O3S B2935793 5-((3,4-Dimethoxyphenyl)(3-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 886905-67-5](/img/structure/B2935793.png)

5-((3,4-Dimethoxyphenyl)(3-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Catalysis

The structural features of this compound, particularly the presence of a triazole ring, make it a candidate for use in organic synthesis. Triazole derivatives are known for their role in catalytic processes, such as the Michael addition reaction . This type of reaction is crucial for constructing carbon-nitrogen bonds, which are foundational in organic chemistry for creating complex molecules.

Pharmacology - Anticancer Properties

Compounds with a 1,2,4-triazole moiety have been extensively studied for their anticancer properties . The ability to bind with various biological targets makes this class of compounds promising for the development of new anticancer drugs. The specific compound could be synthesized and tested for cytotoxic activities against various cancer cell lines.

Development of Fungicides, Bactericides, and Herbicides

The triazole ring is a common feature in many agricultural chemicals. Its stability and binding capabilities can be harnessed to develop new formulations of fungicides, bactericides, and herbicides . Research into the bioactivity of such compounds could lead to more effective and safer agricultural products.

Bioactive Compound Synthesis

The compound’s potential as a bioactive molecule can be explored through its synthesis and subsequent testing for biological activity. The presence of dimethoxyphenyl and methylpiperidinyl groups may contribute to its bioactivity, making it a candidate for drug discovery and development .

Green Chemistry Applications

Given the increasing importance of sustainability in chemical synthesis, this compound’s potential for use in green chemistry should be investigated. Its synthesis could be optimized to minimize waste and energy consumption, adhering to the principles of green chemistry .

Molecular Docking Studies

The compound’s structure suggests it could be a good fit for molecular docking studies to understand its interaction with various enzymes or receptors. This is particularly relevant in the context of drug design, where understanding the binding modes can inform the development of more effective pharmaceuticals .

Wirkmechanismus

Target of Action

The compound contains a 1,2,4-triazole ring, which is a common motif in many bioactive compounds. Compounds containing this ring often exhibit diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial effects . The specific targets would depend on the exact structure and functional groups of the compound.

Biochemical Pathways

Without specific information on the compound’s targets and mode of action, it’s difficult to predict the exact biochemical pathways it might affect. Based on the biological activities of related compounds, it could potentially be involved in pathways related to inflammation, viral replication, cancer cell proliferation, or bacterial growth .

Eigenschaften

IUPAC Name |

5-[(3,4-dimethoxyphenyl)-(3-methylpiperidin-1-yl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N4O3S/c1-5-17-22-21-25(23-17)20(26)19(29-21)18(24-10-6-7-13(2)12-24)14-8-9-15(27-3)16(11-14)28-4/h8-9,11,13,18,26H,5-7,10,12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSVMYPGTTWPJRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C=C3)OC)OC)N4CCCC(C4)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-((3,4-Dimethoxyphenyl)(3-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,4R)-7-Oxabicyclo[2.2.1]heptane-2alpha,3alpha-dicarboxylic acid 2-methyl ester](/img/structure/B2935710.png)

![2-Hydroxyimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride](/img/structure/B2935713.png)

![4-[(E)-2-[(3E)-3-[2-(2,6-diphenyl-4H-thiopyran-4-ylidene)ethylidene]-2-phenylcyclopent-1-en-1-yl]ethenyl]-2,6-diphenyl-1lambda4-thiopyran-1-ylium; tetrafluoroboranuide](/img/structure/B2935719.png)

![3-methoxy-1-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-4-carboxamide](/img/structure/B2935720.png)

![2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(4-nitrophenyl)acetamide](/img/structure/B2935721.png)

![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2935723.png)

![1'-((2-chlorobenzyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2935728.png)